
2-Methyl-1,4-dioxane
Overview
Description
2-Methyl-1,4-dioxane is an organic compound with the molecular formula C5H10O2. It is a derivative of 1,4-dioxane, where a methyl group replaces one of the hydrogen atoms. This compound is a colorless liquid with a faint, sweet odor. It is used in various industrial applications due to its solvent properties and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-dioxane can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with 1,2-dibromoethane in the presence of a base. Another method includes the dimerization of ethylene oxide over catalysts such as sodium hydrogen sulfate, silicon tetrafluoride, or trifluoroborane .
Industrial Production Methods: Industrial production of this compound typically involves the continuous dehydration of ethylene glycol or polyethylene glycol in the presence of a sulfuric acid catalyst . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily forms peroxides upon exposure to air, which can be highly explosive and unstable .
Common Reagents and Conditions:
Oxidation: Reactions with oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can lead to the formation of carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce this compound to its corresponding alcohols.
Substitution: Reactions with halogens (e.g., chlorine, bromine) in the presence of Lewis acids can produce halogenated derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-1,4-dioxane has several applications in scientific research:
Biology: It serves as a solvent for dehydrating tissue and preparing slides for microscopy.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of polymers, lubricants, and as a stabilizer for chlorinated solvents.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dioxane involves its ability to form coordination polymers by linking metal centers. This property is utilized in driving the Schlenk equilibrium, allowing the synthesis of dialkyl magnesium compounds . Additionally, it can form insoluble complexes with aluminum chloride, deactivating the catalyst and preventing unwanted reactions .
Comparison with Similar Compounds
1,4-Dioxane: A parent compound with similar solvent properties but lacks the methyl group.
2-Methyl-1,3-dioxolane: Another methylated dioxane derivative with different ring positions for the oxygen atoms.
Tetrahydrofuran (THF): A related ether with a five-membered ring structure.
Uniqueness: 2-Methyl-1,4-dioxane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its solvent capabilities make it valuable in various industrial and research applications.
Properties
IUPAC Name |
2-methyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCJFCIQKNFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544663 | |
| Record name | 2-Methyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16279-34-8 | |
| Record name | 2-Methyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)
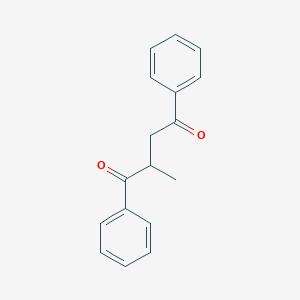
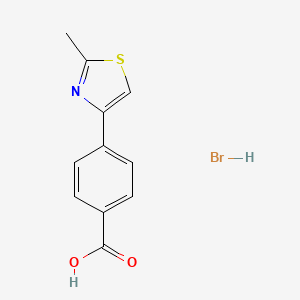
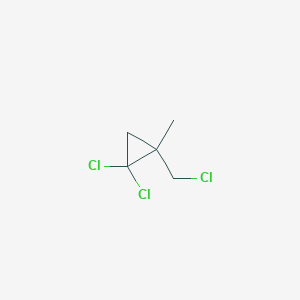
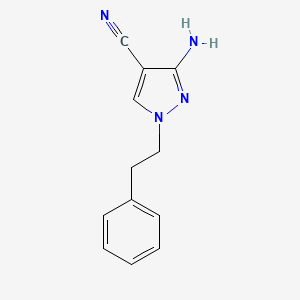
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)

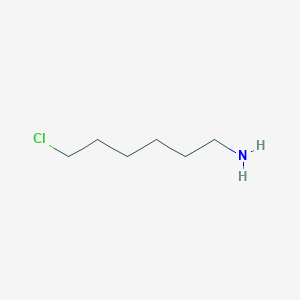
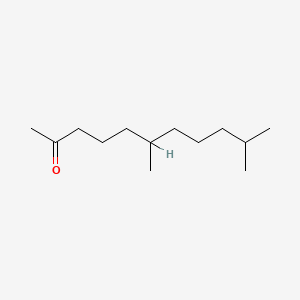
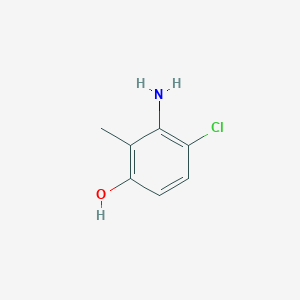
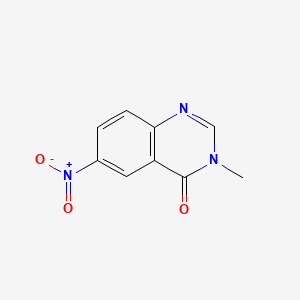

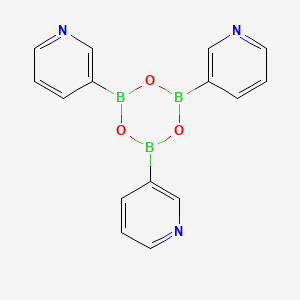
![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)
